molecular formula C18H14F3N3O2 B2597426 3-cyano-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzamide CAS No. 1234902-63-6

3-cyano-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzamide

Cat. No. B2597426
CAS RN: 1234902-63-6
M. Wt: 361.324
InChI Key: RLIQOIABQHYRNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of cyanoacetamides, which are considered one of the most important precursors for heterocyclic synthesis, can be carried out in several ways . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Chemical Reactions Analysis

The chemical reactivity of cyanoacetamides allows them to obtain biologically active novel heterocyclic moieties . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of “3-cyano-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzamide”, also known as “3-cyano-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)benzamide”, focusing on six unique applications:

Anticancer Research

This compound has shown potential in anticancer research due to its ability to inhibit the proliferation of cancer cells. Studies have indicated that it can induce apoptosis (programmed cell death) in various cancer cell lines, making it a promising candidate for developing new anticancer therapies .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against a range of bacterial and fungal strains, showing effectiveness in inhibiting their growth. This makes it a valuable compound for developing new antibiotics and antifungal agents .

Anti-inflammatory Applications

The compound has been investigated for its anti-inflammatory properties. It has been found to reduce inflammation in various in vitro and in vivo models, suggesting its potential use in treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Neuroprotective Effects

Studies have explored the neuroprotective effects of this compound, particularly in the context of neurodegenerative diseases like Alzheimer’s and Parkinson’s. It has been shown to protect neuronal cells from oxidative stress and apoptosis, indicating its potential as a therapeutic agent for neuroprotection .

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes that are involved in various pathological conditions. For example, it has been found to inhibit certain proteases and kinases, which are targets for drug development in diseases such as cancer and cardiovascular disorders .

properties

IUPAC Name

3-cyano-N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O2/c19-18(20,21)11-23-16(25)9-12-4-6-15(7-5-12)24-17(26)14-3-1-2-13(8-14)10-22/h1-8H,9,11H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLIQOIABQHYRNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyano-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzamide

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